Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound, with the chemical formula and a molecular weight of approximately 319.74 g/mol, features a furan ring substituted with a chlorophenyl group and an acrylamide moiety, making it a member of the furan derivatives class .
This compound is classified under organic compounds and specifically falls into the category of furan derivatives. Its synthesis and characterization are of interest in medicinal chemistry, particularly for its potential biological activities. The compound is cataloged with the CAS number 853356-06-6, which aids in its identification in chemical databases .
The synthesis of Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate typically involves multi-step reactions that can include the formation of the furan ring, introduction of the chlorophenyl group, and subsequent addition of the acrylamide moiety.
Technical Details:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate can be represented using various structural formulas. Its SMILES notation is COC(=O)CNC(=O)C=Cc1ccc(-c2ccccc2Cl)o1
, which illustrates its complex arrangement of atoms .
Key Structural Features:
The compound can participate in various chemical reactions typical for both furan derivatives and acrylamides. Notably:
These reactions highlight its versatility in synthetic organic chemistry.
Potential Mechanisms:
While specific physical properties such as density and boiling point are not readily available for this compound, it is typically characterized by:
Chemical properties include:
Relevant data regarding reactivity can be inferred from similar compounds within its class.
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate has potential applications in:
Research into this compound could lead to significant advancements in drug development and material applications, making it a subject of interest in ongoing scientific studies.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: